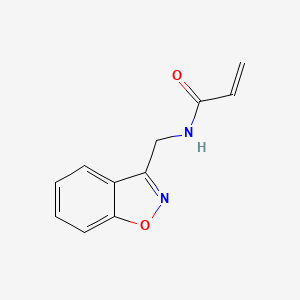
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of multiple aromatic rings (from the phenyl groups), as well as several fluorine atoms attached to these rings. The oxalamide group would be a key feature of the structure .Chemical Reactions Analysis
As an oxalamide, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or with acids to form acid-addition salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the oxalamide group. For example, the compound might have a relatively high boiling point due to the presence of the amide group .科学的研究の応用
Neuropharmacological Research
Compounds related to the orexin receptor family, such as those studied by Piccoli et al. (2012), have shown significant implications in the modulation of feeding, arousal, stress, and drug abuse through their action on orexin receptors. This suggests that compounds with similar pharmacological profiles may have potential applications in the treatment of eating disorders or conditions associated with stress and arousal abnormalities (Piccoli et al., 2012).
Material Science
Research on fluorinated liquid crystals and their spectral shifts in the UV-visible region, as discussed by Praveen and Ojha (2012, 2014), demonstrates the significance of such compounds in enhancing the stability and performance of liquid crystal displays. These studies highlight the potential application of structurally similar compounds in developing new materials with improved optical properties and stability under UV light exposure (Praveen & Ojha, 2012), (Praveen & Ojha, 2014).
Organic Synthesis
The synthesis and structural elucidation of related compounds have provided new pathways for the development of novel synthetic methodologies. For instance, Mamedov et al. (2016) described a novel synthetic approach to oxalamides, which are valuable intermediates in pharmaceutical chemistry. This suggests that similar synthetic strategies could be applied to the synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and its derivatives for various applications in organic and medicinal chemistry (Mamedov et al., 2016).
Diagnostic Tools
Compounds bearing fluorine atoms, especially those labeled with ^18F, have been explored for their utility in positron emission tomography (PET) imaging. Katoch-Rouse et al. (2003) demonstrated the synthesis of a PET radiotracer for studying cannabinoid receptors in the brain. This highlights the potential of fluorine-containing compounds, similar in structure to N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, to serve as diagnostic tools or radiotracers for imaging studies in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
将来の方向性
The study of oxalamides and other fluorinated compounds is a vibrant field of research, with potential applications in pharmaceuticals and materials science. Future research might focus on exploring the biological activity of this compound, or on developing new synthetic methods for its preparation .
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4/c1-27-15(11-3-2-4-12(19)9-11)10-23-16(25)17(26)24-13-5-7-14(8-6-13)28-18(20,21)22/h2-9,15H,10H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAVYWMKGHXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2854797.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
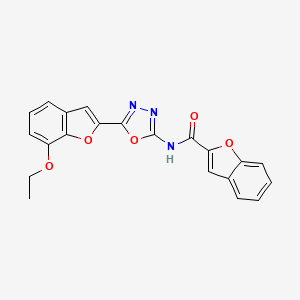
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
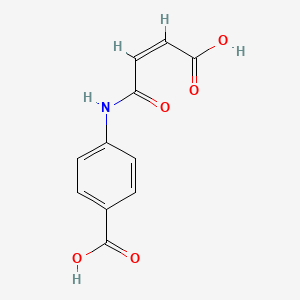
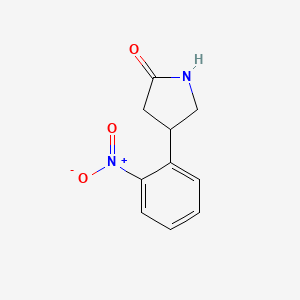
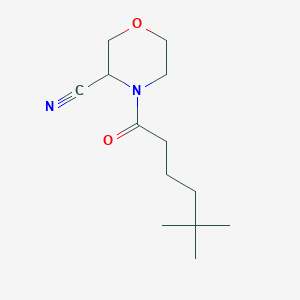
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)

